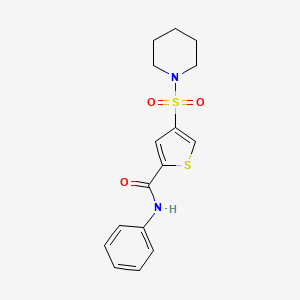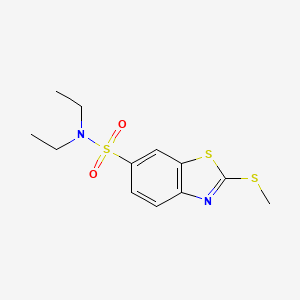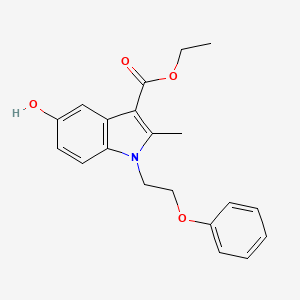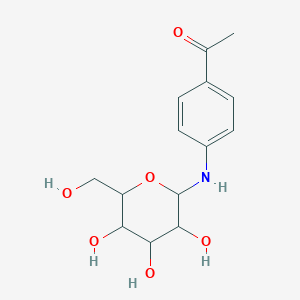![molecular formula C12H14N2S B5515373 2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)
2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds often involves the use of propargylic alcohols as reactants, employing them either as a 3-carbon component or a 2-carbon unit. This approach has been extensively explored for generating pyridines and quinolines, highlighting the versatility of propargylic alcohols in constructing polycyclic systems (Mishra, Nair, & Baire, 2022). Such methodologies may be applicable or adaptable for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including potential analogs of the target compound, often features nitrogen heterocycles widely utilized in medicinal chemistry. These structures play a crucial role in the biological activity of the compounds, with modifications to the pyridine ring influencing the pharmacophore space and stereochemistry (Li Petri et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can include N-hydroxylation and esterification, impacting their biological activities. The analysis and understanding of these reactions are critical for studying the effects of such compounds, including their carcinogenic or detoxification pathways (Teunissen et al., 2010).
Physical Properties Analysis
The physical properties of pyridine derivatives are influenced by their molecular structure and substituents. These properties, such as solubility and boiling points, are essential for determining the compound's applicability in various fields, including its use as a solvent or in material science (Domańska, Wlazło, & Karpińska, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for the compound's application in synthesis and its behavior in biological systems. These properties are determined by the compound's electronic structure and the nature of substituents on the pyridine ring, affecting its interaction with biological targets and its overall medicinal potential (Abu-Taweel et al., 2022).
科学的研究の応用
Synthesis and Structural Studies
- 2-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and related compounds have been extensively studied for their synthesis and crystal structure determination. For instance, similar compounds like 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile have been synthesized, and their structures were determined using X-ray data (Moustafa & Girgis, 2007). These studies contribute to understanding the molecular configuration and bonding in such compounds.
Chemical Reactions and Derivatives
- Research on this compound also involves its reactions with other chemicals to synthesize new derivatives. For example, the synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile and related compounds involves reactions with various chemicals like hydrogen bromide and bromine (Lujan-Montelongo & Fleming, 2014). These studies are crucial for creating new chemical entities with potential applications in various fields.
Spectroscopic Analysis
- The compound and its derivatives have been subject to spectroscopic analysis to determine their structural features. For instance, a study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed interesting structural differences compared to related compounds, with investigations into their supramolecular structure and hydrogen bonding (Tranfić et al., 2011).
Optical and Electronic Properties
- The optical and electronic properties of derivatives of 2-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile have also been a focus of research. Studies on the junction characteristics and optical functions of related pyridine derivatives, for example, provide insights into their potential use in electronic devices and sensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Heterocyclic Chemistry
- The compound is also significant in the field of heterocyclic chemistry, with studies focusing on the synthesis of new pyridine and fused pyridine derivatives, exploring the reactivity of various substituents and the formation of novel heterocyclic systems (Al-Issa, 2012).
Safety and Hazards
特性
IUPAC Name |
2-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-15-12-10(8-13)7-9-5-3-2-4-6-11(9)14-12/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMOBFWFZJAJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C2CCCCCC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)



![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)